molecular formula C12H18O4S B3175588 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) CAS No. 95769-37-2

1,5-Pentanediol, 1-(4-methylbenzenesulfonate)

Cat. No.: B3175588
CAS No.: 95769-37-2
M. Wt: 258.34 g/mol
InChI Key: DDTVUXJUYZCSQN-UHFFFAOYSA-N
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Description

1,5-Pentanediol, 1-(4-methylbenzenesulfonate): is an organic compound with the molecular formula C12H18O4S. It is a derivative of 1,5-pentanediol, where one of the hydroxyl groups is substituted with a 4-methylbenzenesulfonate group. This compound is used in various chemical processes and has applications in different fields, including polymer chemistry and industrial synthesis .

Mechanism of Action

Target of Action

The primary target of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of various resin types . It is used in the production of polyester and polyurethane resins, specifically polyester polyol and polycarbonate diol . The compound’s flexibility and adhesive properties are valuable in these applications .

Mode of Action

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) interacts with its targets by contributing to the balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This interaction results in the production of polyester and polyurethane resins that have desirable properties for various applications .

Biochemical Pathways

It is known that the compound is involved in the production of polyester and polyurethane resins . The downstream effects of these pathways include the creation of materials with a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance .

Pharmacokinetics

The compound’s use in the production of various resin types suggests that it has desirable properties for this application

Result of Action

The result of the action of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of polyester and polyurethane resins with desirable properties . These resins have a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This makes them suitable for use in various applications, including coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) can be synthesized through the reaction of 1,5-pentanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the hydroxyl group of 1,5-pentanediol and the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and resins .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of advanced materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is unique due to its specific structure, which combines the properties of a diol and a sulfonate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-hydroxypentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVUXJUYZCSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253250
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95769-37-2
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95769-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By following a procedure of Reference Example 1, 6.2 g (60 mmole) of 1,5-pentanediol and 5.7 g (30 mmole) of tosyl chloride were treated to give 1,5-pentanediol monotosylate as a colorless oily material Yield 4.1 g (yield: 53%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,5-pentanediol (30 g, 0.29 mol) in dichloromethane/DMF (15/1, 320 ml) were added triethylamine (38.1 ml, 0.274 mol), dimethylaminopyridine (7.04 g, 57.6 mmol) and p-toluenesulfonic acid chloride (49.42 g, 0.259 mol) were in turn added at -30° C. and the mixture was stirred for 2.5 hours. To the reaction mixture was added purified water (200 ml) and the aqueous layer was extracted with chloroform (150 ml×3). The combined organic layer was washed succcessively with 5% aqueous hydrochloric acid (200 ml), saturated aqueous sodium hydrogen carbonate (200 ml) and saturated aqueous sodium chloride (200 ml), dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was chromatographed over silica gel and the fraction from ethyl acetate-hexane (1/1) gave 19.65 g of 5-hydroxypentyl p-toluenesulfonate. Yield=26%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
49.42 g
Type
reactant
Reaction Step One
Name
dichloromethane DMF
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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